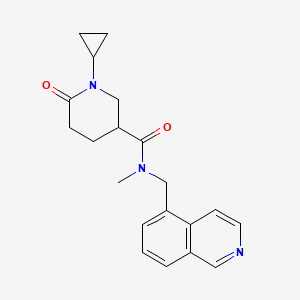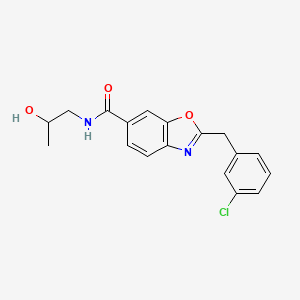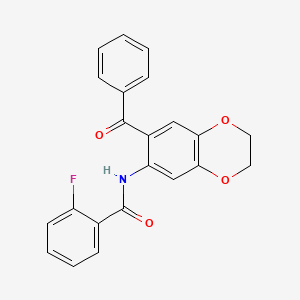
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide, also known as CPI-613, is a novel anticancer agent that has been shown to exhibit potent antitumor activity against a broad range of cancer types. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway that is upregulated in many cancer cells.
Mécanisme D'action
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide targets the TCA cycle in cancer cells, which is upregulated to meet the high metabolic demands of cancer cells. By inhibiting the TCA cycle, 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide disrupts the energy production and metabolic processes in cancer cells, leading to cell death.
Biochemical and physiological effects:
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been shown to have a selective toxicity towards cancer cells, with minimal toxicity towards normal cells. The compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is its ability to target a key metabolic pathway that is upregulated in many cancer cells. This makes 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide a promising candidate for combination therapy with other anticancer agents. However, one of the limitations of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide. One area of research is the development of new formulations of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide. Additionally, the combination of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide with other anticancer agents is an area of active research, with several clinical trials currently underway. Finally, the role of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide in the treatment of specific cancer types, such as pancreatic cancer and leukemia, is an area of ongoing investigation.
Méthodes De Synthèse
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is synthesized through a multi-step process that involves the condensation of isoquinoline with piperidine, followed by cyclization to form the cyclopropyl ring. The resulting compound is then subjected to a series of reactions to introduce the carboxamide and methyl groups.
Applications De Recherche Scientifique
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical trials. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and sensitize cancer cells to chemotherapy.
Propriétés
IUPAC Name |
1-cyclopropyl-N-(isoquinolin-5-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22(12-15-4-2-3-14-11-21-10-9-18(14)15)20(25)16-5-8-19(24)23(13-16)17-6-7-17/h2-4,9-11,16-17H,5-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCDZFLDWIZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)C(=O)C3CCC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)
![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)

![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)

![N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B6032830.png)